molecular formula C7H4N4 B2938900 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1211540-09-8

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B2938900
CAS No.: 1211540-09-8
M. Wt: 144.137
InChI Key: YVXHGUNTDXWPJV-UHFFFAOYSA-N
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Description

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are Bcl2 anti-apoptotic protein and PAK4 . Bcl2 is a protein that prevents apoptosis, or programmed cell death . PAK4 is a kinase that plays a crucial role in various signal pathways and tumor progression .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. The compound shows promising binding affinities against Bcl2 . It also inhibits PAK4 . This interaction leads to changes in gene expression levels, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .

Biochemical Pathways

The compound affects the apoptosis pathway by interacting with Bcl2 and PAK4 . This leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The result is an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX, and a decrease in the activity of anti-apoptotic proteins like Bcl2 .

Pharmacokinetics

The compound has been found to have high bioavailability .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. It causes cell cycle arrest at the G1/S phase in MCF7 cells . It also induces apoptotic death of MCF7 cells . Additionally, there is a significant increase in the percentage of fragmented DNA in cells treated with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a seven-step synthesis from dimethyl malonate has been reported, yielding the desired compound with an overall yield of 31% . Another method involves the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in the development of kinase inhibitors, which are crucial in cancer therapy. It has been identified as a potent inhibitor of enzymes like P21-activated kinase 4 (PAK4), which is associated with various cancers . Additionally, it has applications in the treatment of inflammatory diseases and as a scaffold for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to its fused ring system and the presence of a nitrile group, which enhances its reactivity and potential for forming diverse derivatives. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in drug discovery .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHGUNTDXWPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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